Maltol

Catalog No.
S576413
CAS No.
118-71-8
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltol

CAS Number

118-71-8

Product Name

Maltol

IUPAC Name

3-hydroxy-2-methylpyran-4-one

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3

InChI Key

XPCTZQVDEJYUGT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=CO1)O

Solubility

1 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 10900 mg/L at 15 °C
One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions
10.9 mg/mL at 15 °C
Sparingly soluble in water, soluble in propylene glycol
Soluble (in ethanol)

Synonyms

3-Hydroxy-2-methyl-4H-pyran-4-one; 2-Methyl-3-hydroxy-4-pyrone; 2-Methyl-3-hydroxypyran-4-one; 2-Methyl-3-hydroxypyrone; 3-Hydroxy-2-methyl-1,4-pyrone; Larixic Acid; Larixin; NSC 2829; NSC 404458; Palatone; Veltol;

Canonical SMILES

CC1=C(C(=O)C=CO1)O

Antioxidant and Anti-Inflammatory Agent

Scientific Field: Biomedical Research

Summary of Application: Maltol (3-hydroxy-2-methyl-4-pyrone) is widely used as a food and cosmetic supplement due to its antioxidant and anti-inflammatory activities . It has been studied for its effects on inflammasome activation in macrophages and mice .

Methods of Application: In the study, Lipopolysaccharide (LPS)-primed macrophages were treated with a trigger of NLRP3, NLRC4, AIM2, or non-canonical (NC) inflammasomes in the presence of maltol . The secretion of IL-1β and IL-18 and the cleavage of Casp1 were analyzed as indices of inflammasome activation .

Results: Maltol also attenuated IL-1β secretion resulting from the inflammasome activation in mice . The anti-inflammatory mechanism of maltol was revealed by the inhibition of ROS production and Casp1 activity .

Antimicrobial Agent

Scientific Field: Cosmetics and Personal Care

Methods of Application: In the study, blends of maltol and two selected cationic surfactants, dodecyl-dimethyl-ammonium chloride (DDAC) and polyquaternium 80 (P-80), were appraised for their activity . Electron microscopy images were used to evaluate the microorganisms’ morphology following treatment .

Results: Broad efficacy studies revealed synergistic interactions between maltol and both cationic surfactants against most of the tested microorganisms . The specific cell wall damage caused by each of the compounds was observed . Maltol’s effect on the microbial cell wall can be complemented by catalytic amounts of selected cationic surfactants to enhance and extend its activity .

Liver Protection

Scientific Field: Pharmacology

Summary of Application: Maltol has been studied for its liver protection effects . It has been shown to reverse the levels of serum ALT and AST, which are indicators of liver damage .

Methods of Application: In the study, the group was pretreated with maltol alone and compared with the normal group . The levels of serum ALT and AST were observed after treatment with maltol for 15 days .

Results: There were no demonstrated changes in AST and ALT activities in the group pretreated with maltol alone compared with the normal group . The levels of serum alt and ast were reversed after treatment with maltol for 15 days .

Maltol, chemically known as 3-hydroxy-2-methyl-4H-pyran-4-one, is a naturally occurring organic compound primarily recognized for its sweet, caramel-like aroma. It is classified as a flavor enhancer and is commonly used in food and fragrance industries. Maltol is found in various natural sources, including the bark of larch trees, pine needles, and during the roasting of malted grains. Its molecular formula is C6H6O3, and it appears as a white crystalline powder that is soluble in hot water and polar solvents but insoluble in non-polar solvents like ether and benzene .

As a flavor enhancer, maltol interacts with taste receptors, potentially amplifying the perception of sweetness and other flavors []. The mechanism behind this amplification is not fully understood but may involve interactions with other flavor molecules. Additionally, maltol's metal chelation properties might play a role in taste perception by affecting the interaction of metal ions with taste buds [].

Current research suggests maltol's iron-chelating ability might enhance iron absorption in the body []. However, more research is needed to understand the specific mechanisms involved.

Maltol is generally recognized as safe (GRAS) for use in food additives by the FDA []. However, excessive consumption might cause gastrointestinal discomfort in some individuals.

  • Formation in Maillard Reaction: Maltol is produced during the Maillard reaction, which occurs when reducing sugars react with amino acids under heat. This reaction contributes to the flavor and aroma of baked goods and roasted products .
  • Metal Binding: Maltol exhibits a strong affinity for binding with metal ions such as iron (Fe3+), aluminum (Al3+), gallium (Ga3+), and vanadium (VO2+). This property allows it to act as a chelator, enhancing the bioavailability of these metals in biological systems .
  • Reactivity with Bases: Maltol can react with bases and may also interact with reducing agents, indicating its potential reactivity under various conditions .

Maltol has been studied for its biological activities, which include:

  • Antioxidant Properties: Maltol demonstrates antioxidant activity, which may help protect cells from oxidative stress.
  • Bioavailability Enhancer: It has been reported to increase the absorption of aluminum and enhance the oral bioavailability of gallium and iron in the body .
  • Fungicidal Activity: At concentrations around 0.1%, maltol has been shown to inhibit fungal growth, making it potentially useful in food preservation .

Several methods exist for synthesizing maltol:

  • Grignard Reaction: A common laboratory synthesis involves the Grignard reaction using furfural and magnesium alkyl halides in ether or tetrahydrofuran as solvents. This method typically requires careful control of temperature and pressure during the reaction process .
  • Thermal Decomposition: Maltol can also be formed through the thermal decomposition of maltose when heated, particularly in the presence of amino acids, leading to non-enzymatic browning reactions typical of baking .
  • Chemical Synthesis Routes: Various synthetic pathways have been explored that involve furan derivatives or other organic precursors to produce maltol efficiently .

Maltol finds diverse applications across several fields:

  • Food Industry: Used as a flavor enhancer (E636) to impart a sweet caramel flavor to various food products.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  • Pharmaceuticals: Investigated for its potential therapeutic applications owing to its metal-binding properties and low toxicity profile .

Maltol belongs to a class of compounds known as 3-hydroxy-4-pyrones. Here are some similar compounds along with their unique features:

CompoundStructureUnique Features
Ethyl MaltolEthyl derivative of maltolStronger flavor profile; used extensively in food industry
Kojic Acid5-Hydroxy-2-(hydroxymethyl)-4-pyroneKnown for its skin-lightening properties; used in cosmetics
4-HydroxycoumarinCoumarin derivativeExhibits anticoagulant properties; used in pharmaceuticals
Pyromeconic Acid3-Hydroxy-2-methyl-4-pyroneRelated structure; involved in various biochemical pathways

Maltol's unique characteristics lie in its specific binding affinity for metal ions and its role as a flavor enhancer, distinguishing it from other related compounds that may not possess these properties .

Physical Description

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992)
Liquid; Dry Powder
Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid
White crystalline powder; Caramel-butterscotch aroma

Color/Form

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol
White crystalline powde

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.031694049 g/mol

Monoisotopic Mass

126.031694049 g/mol

Boiling Point

199 °F at 760 mmHg (Sublimes) (NTP, 1992)
Sublimes at 93 °C

Heavy Atom Count

9

Taste

Taste characteristics at 200.00 ppm: Sweet, caramellic, cotton candy with fruity, jammy strawberry nuance

LogP

0.09 (LogP)
0.09
log Kow = 0.09

Odor

Fragrant, caramel-like odor
Characteristic caramel-butterscotch odor and suggestive of a fruity-strawberry aroma in dilute solution
Caramel-like odor, reminiscent of freshly baked cakes

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Powder

Melting Point

324 to 327 °F (NTP, 1992)
161.5 °C
161 - 162 °C

UNII

3A9RD92BS4

GHS Hazard Statements

Aggregated GHS information provided by 1938 companies from 16 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 328 of 1938 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 1610 of 1938 companies with hazard statement code(s):;
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Maltol is a white crystalline powder. It has a faint odor and taste like caramel. It is very soluble in water. Maltol is present in larch tree bark and plants such as raspberry, paprika, ginseng and bell pepper. It is present in wood smoke as well as in tobacco and tobacco smoke. USE: Maltol is used as a flavoring agent to imitate a fresh baked odor and flavor to breads and as a flavor additive in many foods such as ice cream, fruit juices and cookies. It has been reported in many foods and beverages including beer, red wine, sake, coffee, cocoa, milk and butter. Maltol is also present in cigarettes. EXPOSURE: Workers that use maltol may breathe in mists or have direct skin contact. The general population may be exposed by consumption of foods containing maltol and smoking cigarettes. If maltol is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Data on the potential for maltol to produce toxic effects in humans were not available. Neurological effects (difficulty walking, decreased activity), weight loss, changes in the blood, and damage to the liver, kidneys, adrenal glands, and testes were observed in laboratory animals fed very high doses of maltol overtime. Death occurred in some animals. Only blood effects were observed at moderate doses, and no toxic effects were observed at low doses. No increases in infertility, abortions, or birth defects were observed in laboratory animals exposed to maltol over multiple generations. Tumors were not increased with maltol exposure in the multi-generational study. No other data on the potential for maltol to cause cancer in laboratory animals were available. The potential for maltol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ /The objective of the study was/ to evaluate the neuroprotective and neurite outgrowth effects of maltol, a natural aroma compound, on retinal ganglion cells (RGCs) under oxidative stress in vitro. Mouse primary RGCs were isolated using immunopanning-magnetic separation and exposed to H2O2 in the presence of maltol. The cell viability and apoptosis were determined by using adenosine 5'-triphosphate (ATP) assay and terminal deoxynucleotidyl transferase (TdT)-mediated deoxyuridine triphosphate (dUTP) nick end labeling (TUNEL), respectively. Neurite outgrowth was assessed by immunofluorescence for alpha-tubulin. The activation of nuclear factor-kappaB (NF-kappaB) was also evaluated using immunofluorescence. When the RGCs were exposed to 20 uM of H2O2 for 16 hr, their viability dropped to 40.3 +/- 3.4%. However, the maltol treatment restored the cells in a dose-dependent manner. The viability recovered to 73.9 +/- 5.1% with 10 uM of maltol and even reached 175.1 +/- 11.3% with 2 mM of maltol, as measured by ATP assay. This oxidative stress significantly increased the number of TUNEL-positive RGCs, but the maltol drastically reduced the proportion of those apoptotic cells. The oxidative stress hampered the neurite outgrowth of the RGCs, whereas maltol restored their ability to sprout neurites. Regarding NF-kappaB, the active form of phosphorylated NF-kappaB (pNF-kappaB) increased the oxidative stress level but the maltol treatment again reduced it to an unstressful level. Our data revealed that maltol attenuated the oxidative stress-induced injury in the primary mouse RGCs. Its neuroprotective and neurite outgrowth effects seemed to be related to NF-kappaB signaling. Maltol has potential as a new neuroprotective therapeutic agent for oxidative stress-related ocular diseases, including glaucoma.

Mechanism of Action

Maltol (3-hydroxy-2-methyl-4-pyrone) produced reactive oxygen species as a complex with transition metals. Maltol/iron complex inactivated aconitase the most sensitive enzyme to oxidative stress. The inactivation of aconitase was iron-dependent, and prevented by TEMPOL, a scavenger of reactive oxygen species, suggesting that the maltol/iron-mediated generation of superoxide anion is responsible for the inactivation of aconitase. Addition of maltol effectively enhanced the ascorbate/copper-mediated formation of 8-hydroxy-2'-deoxyguanosine in DNA. Oxidation of ascorbic acid by CuSO(4) was effectively stimulated by addition of maltol, and the enhanced oxidation rate was markedly inhibited by the addition of catalase and superoxide dismutase. These results suggest that maltol can stimulate the copper reduction coupled with the oxidation of ascorbate, resulting in the production of superoxide radical which in turn converts to hydrogen peroxide and hydroxyl radical. Cytotoxic effect of maltol can be explained by its prooxidant properties: maltol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the production of hydroxyl radical causing the formation of DNA base adduct.
... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity.
Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation.

Vapor Pressure

0.000507 [mmHg]
3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point)

Pictograms

Irritant

Irritant

Other CAS

118-71-8

Absorption Distribution and Excretion

Groups of two beagle dogs of each sex were given a single intravenous injection of 10 mg/kg bw maltol, and urine samples were collected for 72 hr. An average of 58.5% of the administered dose was excreted as a mixture of sulfate and glucuronic acid conjugates of maltol. About 98% of the total urinary excretion of conjugates occurred within the first 24 hr, males and females excreting an average of 42% and 73% of the administered dose, respectively.

Metabolism Metabolites

Maltol and derivatives contain a gamma-pyrone ring system. Gamma-pyrones are relatively basic, and the behavior as a base is partly due to the aromatic character and relative stability of the conjugate acid. As the gamma-pyrone ring also contains a 3-hydroxy substituent, it is expected that maltol and its derivatives will be readily conjugated with glucuronic acid or sulfate. In addition, maltol may form a complex with metal ions (e.g. Fe++), like phenols.

Wikipedia

Maltol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By alkaline hydrolysis of streptomycin salts; also from piperdine to pyromeconic acid and subsequent methylation at the 2 position.
It is produced when cellulose or starch is heated and is a constituent of wood tar oils. It forms crystals (mp 162 -164 °C) with a caramel-like odor, reminiscent of freshly baked cakes. Maltol can be produced synthetically starting from kojic acid or isolated from beechwood tar or extracts of needles from the genus Abies. Commercially available extracts from Abies balsamea needles, which are also used as flavor and fragrance materials, usually contain 3-8% maltol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
4H-Pyran-4-one, 3-hydroxy-2-methyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The pyrones, 3-hydroxy-2-methyl-4-pyrone (maltol) and 3-hydroxy-2-ethyl-4-pyrone (ethyl maltol) chelate iron with a high affinity and selectivity. The resulting 1:3 (metal-ligand) complexes, being neutral, are able to partition readily across cell membranes and thus may facilitate iron transport across the intestinal wall. Absorption of radioactive iron ((59)Fe) in the presence of these pyrones was investigated in male rats 1, 2, 4 and 6 hr after intraduodenal administration of a 7 micrograms dose and compared with that of (59)Fe given as the sulfate, gluconate, fumarate or complexed to EDTA. Total body absorption and distribution were calculated from the (59)Fe content of various tissue samples. With all the iron preparations used, blood levels of (59)Fe were highest 1 hr after injection whilst the (59)Fe content at the major site of deposition, i.e. the bone marrow, increased up to 6 hr. No (59)Fe was found in the urine. Total body absorption of (59)Fe was significantly higher from the pyrones than from the other four preparations. Over the dose range 0.7-700 micrograms, the proportion of (59)Fe absorbed from both iron maltol and iron sulphate decreased with increasing dose. Enhanced (59)Fe uptake from maltol was evident at 0.7-70 micrograms but not at 700 micrograms suggesting that use of these pyrones will not result in iron overload. Absorption of (59)Fe given into the stomach was slower in onset but was sustained longer presumably via a steady delivery of iron to the duodenum from the gastric reservoir.
Neurofilamentous tangles have been induced in cultured neurons from rat brain hemispheres by application of both aluminum and maltol. Quantitative evaluation revealed a significantly higher percentage of tangle containing neurons when using the aluminum-maltol mixture than after application of aluminum alone. Tangles were found to be consistently stained with monoclonal antibodies to neurofilament proteins but failed to react with polyclonal antibodies against microtubule-associated proteins 1, 2 and tau.
Aluminum (Al) has been observed to cause neurofilament protein accumulation in both experimental animals and cultured cells. Impairment of axonal transport is thought to be a mechanism of toxicity. Inhibition of the degradation of neurofilament proteins, however, resulting in accumulation of these proteins may be an alternative mechanism for Al toxicity. In the present study, the effect of calcium (Ca) on the proteolysis of the neurofilament triplet proteins by calcium-activated neutral proteases (CANP) was studied in the isolated sciatic nerve explants. The extent of the degradation was found to be dependent on the Ca concentration. The effect of Al chloride, -citrate and -maltol on the calcium-induced degradation was studied. No effect of any of the Al compounds was observed, suggesting that the metal may exert its neurotoxic effect via a mechanism other than impairment of neurofilament proteolysis. Maltol itself was found to enhance the effect of Ca on the degradation of neurofilament proteins, probably by facilitating the movement of Ca across the neuronal membrane.
Deposition of aluminum in the body is responsible for the development of dialysis-related diseases in patients with renal dysfunction and may play a role in the development of certain neurodegenerative disorders. Although citric acid is known to be a strong enhancer of gastrointestinal absorption of aluminum, its effect on aluminum distribution and accumulation is not yet clear. Maltol has been shown to increase the neurotoxicity of aluminum, but little is known about its effect on aluminum deposition in the body. To elucidate the role of citric acid and maltol in aluminum accumulation and toxicity, rats were loaded intraperitoneally during a 7-day period with different amounts of aluminum chloride in absence or presence of citric acid or maltol before analysis of aluminum in serum, brain, bone, and urine. Coadministration of citric acid led to relatively reduced serum levels, as compared with aluminum and aluminum-maltol treatment. This is explained by both tissue elimination and enhanced renal elimination. ... Maltol was shown to be a strong enhancer of aluminum accumulation in serum, brain, and bone. The rise of aluminum in these target tissues was dose dependent.
For more Interactions (Complete) data for Maltol (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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